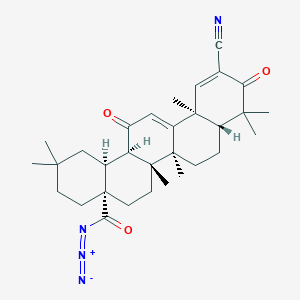![molecular formula C23H46N2O2 B14173286 N-[3-(decanoylamino)propyl]decanamide CAS No. 5557-02-8](/img/structure/B14173286.png)
N-[3-(decanoylamino)propyl]decanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(decanoylamino)propyl]decanamide is an organic compound with the molecular formula C23H46N2O2. It is a type of amide, specifically a decanamide, which is characterized by the presence of a decanoyl group attached to a propyl chain. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(decanoylamino)propyl]decanamide typically involves the reaction of decanoic acid with 3-aminopropylamine to form the intermediate N-(3-aminopropyl)decanamide. This intermediate is then reacted with decanoyl chloride to yield the final product. The reaction conditions generally include the use of a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of catalysts to speed up the reaction .
Chemical Reactions Analysis
Types of Reactions
N-[3-(decanoylamino)propyl]decanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and ammonia (NH3) are commonly used.
Major Products Formed
Oxidation: The major products are oxides of the original compound.
Reduction: The major products are primary amines.
Substitution: The products depend on the nucleophile used; for example, using NaOH can yield sodium salts.
Scientific Research Applications
N-[3-(decanoylamino)propyl]decanamide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: It is employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of detergents, emulsifiers, and other surfactant-based products
Mechanism of Action
The mechanism of action of N-[3-(decanoylamino)propyl]decanamide involves its interaction with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their properties and affecting membrane-bound proteins. This can influence various cellular processes, including signal transduction and transport mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(dimethylamino)propyl]decanamide
- N-[3-(decanoylamino)propyl]dodecanamide
- N-[3-(dimethylamino)propyl]dodecanamide N-oxide
Uniqueness
N-[3-(decanoylamino)propyl]decanamide is unique due to its specific chain length and the presence of both decanoyl and propyl groups. This gives it distinct surfactant properties compared to similar compounds with different chain lengths or functional groups. Its specific structure allows for unique interactions with biological membranes and proteins, making it valuable in both research and industrial applications .
Properties
CAS No. |
5557-02-8 |
|---|---|
Molecular Formula |
C23H46N2O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
N-[3-(decanoylamino)propyl]decanamide |
InChI |
InChI=1S/C23H46N2O2/c1-3-5-7-9-11-13-15-18-22(26)24-20-17-21-25-23(27)19-16-14-12-10-8-6-4-2/h3-21H2,1-2H3,(H,24,26)(H,25,27) |
InChI Key |
SYDKRATUENSCHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NCCCNC(=O)CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-4-[6-methyl-3-(phenylamino)imidazo[1,2-a]pyridin-2-yl]phenol](/img/structure/B14173209.png)
![1-[3-(2-Hydroperoxy-3-methylbut-3-en-1-yl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B14173215.png)
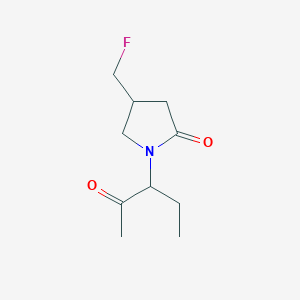
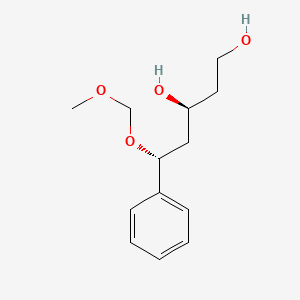
![[(1R)-3-Azido-1-(methoxymethoxy)hex-5-en-1-yl]benzene](/img/structure/B14173228.png)
![9-[5-[[(2,3-dimethoxyphenyl)-diphenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-(methylamino)-1H-purin-6-one](/img/structure/B14173231.png)
![N-[3-(dimethylamino)propyl]-3-(4-methylphenyl)-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B14173235.png)
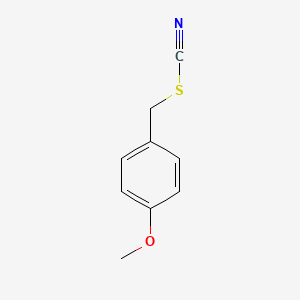

![4-Methyl-6-phenyl-3-[4-(pyrazin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B14173262.png)
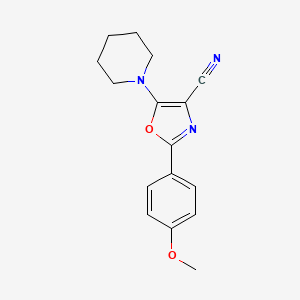
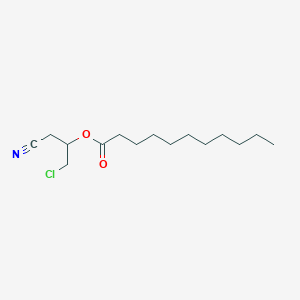
![5-ethyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene-3-thione](/img/structure/B14173290.png)
